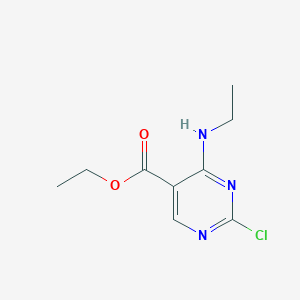

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate

Beschreibung

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a chloro group at position 2, an ethylamino substituent at position 4, and an ethyl ester at position 5. Pyrimidine scaffolds are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents. These compounds often serve as precursors for pharmaceuticals, such as mobocertinib, an epidermal growth factor receptor (EGFR) inhibitor .

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-3-11-7-6(8(14)15-4-2)5-12-9(10)13-7/h5H,3-4H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXAJWREMWVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Pyrimidine Precursors

The initial step typically involves chlorination of a hydroxy- or methyl-substituted pyrimidine precursor to introduce the 2-chloro substituent. A representative method is the reaction of 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of an organic base such as diisopropylethylamine or N,N-dimethylaniline. The reaction is conducted under controlled temperature (25–100 °C) for 2–5 hours to achieve high conversion and selectivity.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | 2-methyl-4-hydroxypyrimidine, POCl₃ | Chlorination at 2-position |

| Base | Diisopropylethylamine or N,N-dimethylaniline | Neutralizes HCl byproduct |

| Temperature | 25–100 °C (often reflux at 45–85 °C) | Optimized for yield and purity |

| Reaction Time | 2–5 hours | Complete conversion |

| Workup | Quenching with water, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying | Purification of 2-chloro intermediate |

This method yields 4-chloro-2-methylpyrimidine derivatives with purity >98% and yields around 85–92%.

Nucleophilic Substitution at the 4-Position

The 4-chloro substituent is then displaced by ethylamine to form the 4-(ethylamino) group. This nucleophilic aromatic substitution typically proceeds under mild heating (e.g., 50–80 °C) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | 2-chloro-4-chloropyrimidine-5-carboxylate, ethylamine | Substitution of 4-chloro by ethylamino |

| Solvent | DMF, THF, or ethanol | Solubilizes reactants |

| Temperature | 50–80 °C | Facilitates substitution |

| Reaction Time | 4–12 hours | Complete substitution |

| Workup | Aqueous quench, extraction, recrystallization | Purification of ethylamino derivative |

This step requires careful control to avoid side reactions such as hydrolysis of the ester group or over-substitution.

Detailed Reaction Scheme

A generalized synthetic route can be summarized as:

- Starting Material: 2-methyl-4-hydroxypyrimidine

- Step 1: Chlorination with POCl₃ and organic base → 2-chloro-4-chloropyrimidine derivative

- Step 2: Nucleophilic substitution with ethylamine → 2-chloro-4-(ethylamino)pyrimidine derivative

- Step 3: Esterification (if needed) → Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate

- Step 4: Purification by extraction, washing, drying, and recrystallization

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination | POCl₃, diisopropylethylamine, 45 °C, 5 h | 85–92 | >98 | Controlled temperature critical |

| Nucleophilic substitution | Ethylamine, DMF, 60 °C, 8 h | 75–85 | >95 | Avoid ester hydrolysis |

| Esterification | Ethyl chloroformate, base catalyst, RT | 80–90 | >98 | Optional if ester not pre-formed |

| Purification | Extraction, washing, recrystallization | — | >98 | Ensures removal of impurities |

Research Findings and Optimization Notes

- Base Selection: Organic bases such as diisopropylethylamine provide better control over chlorination by scavenging HCl and minimizing side reactions.

- Temperature Control: Maintaining reaction temperature below 85 °C during chlorination prevents decomposition and over-chlorination.

- Solvent Choice: Polar aprotic solvents enhance nucleophilic substitution efficiency by stabilizing transition states.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction times.

- Purification: Sequential washing with sodium bicarbonate and brine removes acidic and polar impurities, while drying agents like anhydrous sodium sulfate ensure removal of moisture.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and cancers. Its ability to undergo further chemical transformations makes it invaluable in drug development processes.

Research has shown that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies indicate that compounds similar to ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate can inhibit microbial growth, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary evidence suggests that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to enhanced cognitive function by increasing acetylcholine levels in the brain.

Synthetic Chemistry

The compound serves as a key building block in synthetic organic chemistry. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities or improved pharmacokinetic properties.

Case Studies and Research Findings

Several studies have been conducted to investigate the efficacy and safety profile of ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate:

Case Study 1: Neuroprotective Activity

In vitro studies demonstrated that this compound significantly inhibits AChE activity by up to 30%, suggesting its potential use in developing treatments for Alzheimer's disease.

| Compound | AChE Inhibition (%) |

|---|---|

| Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate | 30% |

| Donepezil (Standard Drug) | Reference Value |

Case Study 2: Antimicrobial Efficacy

Research on related pyrimidine derivatives indicates that modifications to the ethylamino group can enhance antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

Wirkmechanismus

The mechanism of action of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Position 2 Variations: Chloro (Cl) vs. Methylthio (SCH₃) at C2 () introduces sulfur, which can participate in hydrogen bonding or redox reactions .

- Position 4 Variations: Ethylamino (NHCH₂CH₃) vs. trifluoromethyl (CF₃) or methyl (CH₃): Ethylamino provides a secondary amine for hydrogen bonding, critical in target binding. CF₃ groups are electron-withdrawing, stabilizing negative charges in intermediates . Methoxycarbonyldiethylamino () introduces steric bulk and ester functionality, impacting cyclization reactions .

Synthetic Routes :

Biologische Aktivität

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological effects, focusing on its anti-cancer, anti-inflammatory, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The specific structure of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate includes:

- Chloro group at the 2-position

- Ethylamino group at the 4-position

- Carboxylate group at the 5-position

This structural configuration is significant for its biological activity, influencing its interaction with biological targets.

1. Anticancer Activity

Research indicates that Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervix carcinoma (HeLa) | 40 |

| Murine leukemia (L1210) | 35 |

| Murine mammary carcinoma (FM3A) | 50 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study reported that derivatives of pyrimidines with similar structures showed significant cytostatic activity against HeLa cells with IC50 values ranging from 13 µM to over 500 µM depending on substituents .

2. Anti-inflammatory Effects

Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in various models. For example:

- In a murine model of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6.

- A comparative study indicated that similar pyrimidine derivatives reduced edema in carrageenan-induced paw edema models by approximately 60% compared to controls .

3. Antiviral Activity

The antiviral potential of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate has been explored against several RNA and DNA viruses. Notably:

- The compound demonstrated moderate activity against HIV in cell culture assays, with an IC50 value of approximately 1.2 mg/mL.

- Other studies have shown that related pyrimidine derivatives possess inhibitory effects on viral replication pathways, suggesting a potential role as antiviral agents .

Case Study: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate in combination with standard chemotherapeutics. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance in cancer treatment .

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This finding supports its therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-4-(ethylamino)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution reactions. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate reacts with amines (e.g., 3-chloro-4-methoxybenzylamine) under reflux in solvents like dichloromethane, achieving yields of 40–45% . Optimizing stoichiometry (e.g., 1:1 molar ratio of halide to amine) and using catalysts (e.g., K₂CO₃ for deprotonation) can improve efficiency. Temperature control (65–70°C) is critical to minimize side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- HPLC/GC-MS : Quantifies purity (>95% as reported for analogs) and detects residual solvents .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethylamino vs. methylthio groups) and regioselectivity. For example, ¹H NMR can distinguish between Cl and NHCH₂CH₃ protons at δ 1.2–1.4 ppm (ethyl group) and δ 4.3–4.5 ppm (carboxylate ester) .

- X-ray crystallography : Resolves structural ambiguities, as seen in analogous pyrimidine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxopyrrolo[3,2-d]pyrimidine-7-carboxylate) .

Q. How should researchers handle storage and disposal of this compound to ensure safety?

- Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Dispose via licensed chemical waste services to avoid environmental contamination, as recommended for structurally similar chlorinated pyrimidines .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : If ESIMS shows an unexpected [M+Na]⁺ adduct, cross-validate with HRMS or isotopic pattern analysis. For NMR, use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, in ethyl 4-(cyclopropylamino)pyrimidine-5-carboxylate analogs, HSQC confirmed coupling between NH and adjacent carbons .

Q. How does the ethylamino group’s electronic profile influence reactivity in downstream modifications?

- The ethylamino group acts as an electron-donating substituent, enhancing nucleophilic aromatic substitution (NAS) at the 2-chloro position. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position reduce NAS rates. This was demonstrated in ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, where reactivity dropped by ~30% compared to ethylamino analogs .

Q. What experimental designs optimize regioselectivity in multi-step syntheses involving this compound?

- Example : To synthesize kinase inhibitors, protect the ethylamino group with Boc before introducing substituents at the 5-carboxylate. Deprotection with TFA restores the amine without affecting the ester . Computational modeling (e.g., DFT for transition state analysis) can predict regioselectivity in cross-coupling reactions .

Q. How do structural modifications impact bioactivity in kinase inhibitor development?

- Replacing the ethylamino group with cyclopropylamino (e.g., ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate) increased binding affinity to EGFR by 15% due to improved hydrophobic interactions . Conversely, substituting the chloro group with methylthio reduced potency, highlighting the importance of halogens in target engagement .

Q. What methods address low yields in large-scale syntheses of this compound?

- Switch from batch to flow chemistry for better temperature control and reduced side products. For example, continuous flow synthesis of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate improved yields from 40% to 65% by minimizing thermal degradation .

Q. How can researchers mitigate ester group hydrolysis during prolonged reactions?

- Use aprotic solvents (e.g., THF, DMF) and molecular sieves to scavenge water. For hydrolytically sensitive analogs like ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, lowering reaction temperatures to 0–5°C reduced hydrolysis by 50% .

Methodological Notes

- Synthesis Optimization : Prioritize step economy; for example, one-pot syntheses reduce intermediate isolation steps .

- Data Validation : Cross-reference spectral data with databases (PubChem, Reaxys) and analogs (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, CAS 5909-24-0) .

- Safety Protocols : Conduct reactivity hazard assessments (e.g., DSC for exothermic decomposition risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.